Methyl 3-(4-Nitro-3-indolyl)propanoate Methyl 3-(4-Nitro-3-indolyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18361665
InChI: InChI=1S/C12H12N2O4/c1-18-11(15)6-5-8-7-13-9-3-2-4-10(12(8)9)14(16)17/h2-4,7,13H,5-6H2,1H3
SMILES:
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

Methyl 3-(4-Nitro-3-indolyl)propanoate

CAS No.:

Cat. No.: VC18361665

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-Nitro-3-indolyl)propanoate -

Specification

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name methyl 3-(4-nitro-1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C12H12N2O4/c1-18-11(15)6-5-8-7-13-9-3-2-4-10(12(8)9)14(16)17/h2-4,7,13H,5-6H2,1H3
Standard InChI Key WFUQIIWMPLQADR-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-(4-nitro-3-indolyl)propanoate features a fused bicyclic indole system substituted with a nitro group at the 4-position and a methyl ester at the terminal end of a three-carbon chain (Figure 1). The indole moiety consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The nitro group (-NO2_2) at the 4-position introduces electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets . The ester group (-COOCH3_3) enhances solubility in organic solvents and serves as a modifiable handle for further chemical transformations .

Key Structural Features:

  • Indole core: Provides a planar, aromatic system conducive to π-π stacking interactions.

  • Nitro substituent: Enhances electrophilicity and may participate in redox reactions.

  • Propanoate linker: Bridges the indole and ester groups, affecting conformational flexibility.

Synthesis and Production Methods

Esterification of Carboxylic Acid Precursors

A common route involves the esterification of 3-(4-nitro-3-indolyl)propanoic acid with methanol under acidic or enzymatic conditions. For example, sulfuric acid-catalyzed esterification at reflux yields the methyl ester with >95% purity . Alternative methods employ carbodiimide-based coupling agents, such as diisopropylcarbodiimide (DIPC), to activate the carboxylic acid for nucleophilic attack by methanol .

Cycloaddition Approaches

Palladium-catalyzed cycloaddition reactions between nitroindoles and methyl propiolate have been explored to construct the indole-propanoate framework. These reactions often proceed via [3+2] cycloaddition mechanisms, leveraging the electron-deficient nature of the nitroindole to regioselectively form the C-C bond at the 3-position .

Example Reaction:

Nitroindole+Methyl propiolatePd(0)Methyl 3-(4-nitro-3-indolyl)propanoate+CO2\text{Nitroindole} + \text{Methyl propiolate} \xrightarrow{\text{Pd(0)}} \text{Methyl 3-(4-nitro-3-indolyl)propanoate} + \text{CO}_2

Physicochemical Properties

Physical Constants

PropertyValueSource
Molecular Weight248.23 g/mol
Boiling Point438.4 °C (at 760 mmHg)
Density1.356 g/cm³
LogP (Partition Coefficient)2.70
SolubilitySoluble in DMSO, chloroform; sparingly soluble in water

The compound’s low water solubility aligns with its lipophilic indole core, making it suitable for organic-phase reactions .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing pyrrolo[3,4-b]indoles, which are precursors to carbazole alkaloids with antitumor properties . Its ester group can be hydrolyzed to the carboxylic acid for further functionalization, such as amide bond formation .

Materials Science

Nitroindole derivatives are employed in photolithography due to their UV absorption properties. The methyl ester variant’s stability under light exposure makes it a candidate for photoactive resins .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug synthesis.

  • Mechanistic Studies: Elucidating the compound’s interaction with biological targets via X-ray crystallography and molecular docking.

  • Green Chemistry: Exploring solvent-free esterification or biocatalytic routes to reduce environmental impact .

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